molecular formula C8H8O3S B084900 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde CAS No. 13250-83-4

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B084900
CAS No.: 13250-83-4
M. Wt: 184.21 g/mol
InChI Key: GTVGDDQWOXDTOF-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxolane ring and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects .

Biological Activity

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a compound characterized by its unique structural features, including a thiophene ring fused with a 1,3-dioxolane moiety and an aldehyde functional group. Its molecular formula is C8H8O3S. This compound exhibits notable biological activity, primarily due to its ability to interact with various cellular targets, which may lead to potential therapeutic applications.

The compound's structure allows it to engage in π-π interactions and hydrogen bonding , enhancing its binding affinity toward biological molecules. The presence of the dioxolane and aldehyde groups contributes to its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions are crucial for its biological activity and therapeutic potential.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound, particularly in the context of antibacterial and antifungal properties. The compound is part of a broader class of dioxolane-containing compounds that have shown significant biological efficacy.

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against several bacterial strains. For instance, compounds with similar dioxolane structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 µg/mL to 1250 µg/mL against various Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results indicate that derivatives containing the 1,3-dioxolane structure exhibit significant antifungal effects against Candida albicans and other fungal pathogens .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds containing dioxolane moieties:

Compound NameStructure TypeAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)
This compoundDioxolane + Thiophene625 - 1250Significant against C. albicans
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehydeDioxolane + ThiazoleModerateModerate against A. niger
Novel racemic 1,3-dioxolanesDioxolaneVaries (200 - 1000)Excellent against C. albicans

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:

  • Antibacterial Screening : A study assessed various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications in the substituents significantly influenced the MIC values, showcasing the importance of structural optimization in drug design.
  • Antifungal Evaluations : Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans and other pathogenic fungi .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVGDDQWOXDTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467707
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-83-4
Record name 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g (32.0 mmol) of 3-(1,3-dioxolan-2-yl)thiophene was dissolved in 100 ml of THF. 24.5 ml (1.5 mol/l) of n-butyllithium was added dropwise thereinto. After stirring for 0.5 hour, the mixture was cooled to −70° C., 3.10 ml (40.0 mmol) of DMF was added, and then the mixture was transferred to an ice bath. After stirring for about 2 hours, an aqueous saturated ammonium chloride was added, and the mixture was extracted with ethyl acetate. The extract was washed with brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give a crude product. The crude product was subjected to silica gel (ethyl acetate:hexane=1:2), to give 3.68 g (20.0 mmol, 62.4%) of the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
62.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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